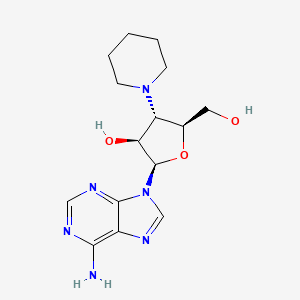

3'-Piperidino-3'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Piperidino-3’-deoxyadenosine: is a derivative of adenosine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a piperidine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Piperidino-3’-deoxyadenosine typically involves the substitution of the 3’-hydroxyl group of adenosine with a piperidine ring. This can be achieved through a series of chemical reactions, including protection of the amino group, activation of the hydroxyl group, and nucleophilic substitution with piperidine.

Protection of the Amino Group: The amino group of adenosine is protected using a suitable protecting group such as benzoyl or tert-butyloxycarbonyl (Boc).

Activation of the Hydroxyl Group: The 3’-hydroxyl group is activated using reagents like tosyl chloride or mesyl chloride to form a good leaving group.

Nucleophilic Substitution: Piperidine is then introduced to the activated intermediate, resulting in the substitution of the hydroxyl group with the piperidine ring.

Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods: Industrial production of 3’-Piperidino-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Piperidino-3’-deoxyadenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with additional hydrogen atoms.

Substitution: Formation of substituted derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry: 3’-Piperidino-3’-deoxyadenosine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of adenosine derivatives in cellular signaling and metabolism.

Medicine: The compound has potential therapeutic applications due to its structural similarity to adenosine. It may be explored for its effects on adenosine receptors and its potential as an antiviral or anticancer agent.

Industry: In the pharmaceutical industry, 3’-Piperidino-3’-deoxyadenosine can be used as an intermediate in the synthesis of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of 3’-Piperidino-3’-deoxyadenosine involves its interaction with adenosine receptors. By mimicking the structure of adenosine, it can bind to these receptors and modulate their activity. This can lead to various biological effects, including the inhibition of RNA synthesis, induction of apoptosis, and activation of signaling pathways such as AMP-activated protein kinase (AMPK).

Comparison with Similar Compounds

Cordycepin (3’-deoxyadenosine): Similar to 3’-Piperidino-3’-deoxyadenosine but lacks the piperidine ring. It is known for its anticancer and antiviral properties.

2’-Deoxyadenosine: Another adenosine derivative with the hydroxyl group at the 2’ position removed. It is used in the study of DNA synthesis and repair.

Uniqueness: 3’-Piperidino-3’-deoxyadenosine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets that are not possible with other adenosine derivatives.

Biological Activity

3'-Piperidino-3'-deoxyadenosine (also referred to as NSC 202706) is a modified nucleoside that has garnered attention in biochemical and pharmacological research. This compound is structurally similar to adenosine but features a piperidine group at the 3' position, which alters its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular interactions, and implications for therapeutic use.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

| Component | Structure |

|---|---|

| Base | Adenine |

| Sugar | Ribose (modified) |

| Modification | Piperidine at the 3' position |

The biological activity of this compound primarily involves its interaction with various cellular targets. Research indicates that it can modulate cellular signaling pathways by acting on specific receptors or enzymes.

- Receptor Interaction : The compound may interact with adenosine receptors, particularly A1 and A2A receptors, influencing processes such as cell proliferation and apoptosis.

- Enzyme Inhibition : It has been proposed that this compound can inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.

Biological Activity Studies

Several studies have investigated the biological activity of this compound in various contexts:

Anticancer Activity

Research has demonstrated the potential of this compound in cancer therapy:

- In Vitro Studies : In cell lines such as HeLa and MCF-7, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates when compared to control groups. The compound's ability to penetrate cellular membranes effectively enhances its therapeutic potential.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties:

- Neurodegenerative Models : In models of neurodegeneration, this compound has been shown to reduce oxidative stress markers and improve cognitive function. The neuroprotective effects are hypothesized to be mediated through adenosine receptor modulation, which plays a role in neurotransmitter release and neuronal survival.

Case Studies

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of this compound in breast cancer models.

- Findings : Significant tumor regression was observed in treated groups compared to controls, with notable changes in apoptotic markers.

-

Case Study on Neuroprotection :

- Objective : Assess the impact on cognitive function in neurodegenerative disease models.

- Findings : Treated animals exhibited improved memory retention and reduced neuroinflammation compared to untreated controls.

Comparative Analysis

A comparative analysis highlights the unique properties of this compound relative to other nucleoside analogs:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Modulates adenosine receptors; inhibits kinases | Cancer therapy; neuroprotection |

| Acyclovir | Inhibits viral DNA polymerase | Antiviral therapy |

| Gemcitabine | Inhibits DNA synthesis | Chemotherapy |

Properties

CAS No. |

134934-80-8 |

|---|---|

Molecular Formula |

C15H22N6O3 |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-piperidin-1-yloxolan-3-ol |

InChI |

InChI=1S/C15H22N6O3/c16-13-10-14(18-7-17-13)21(8-19-10)15-12(23)11(9(6-22)24-15)20-4-2-1-3-5-20/h7-9,11-12,15,22-23H,1-6H2,(H2,16,17,18)/t9-,11-,12+,15-/m1/s1 |

InChI Key |

NOFPOPPOPADARL-ADGXKJENSA-N |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |

Canonical SMILES |

C1CCN(CC1)C2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.